molecular formula C7H7F3N2O2S B1584976 Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate CAS No. 344-72-9

Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

Cat. No. B1584976
CAS RN: 344-72-9
M. Wt: 240.21 g/mol
InChI Key: XJRPTMORGOIMMI-UHFFFAOYSA-N
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Patent
US06933308B2

Procedure details

To a solution of ethyl 2-chloro-4,4,4-trifluoroacetoacetate (50.0 g, 230 mmol) in ethanol (250 mL) was added thiourea (17.5 g, 230 mmol). The resulting mixture was heated at reflux for 3 h, at which time TLC indicated a complete reaction. The mixture was concentrated in vacuo, and the residue dissolved in ether. The organic layer was successively washed with aqueous sodium bicarbonate, and brine, then dried over magnesium sulfate and concentrated in vacuo. The resulting solid was recrystalized with ethyl acetate and hexanes to give white crystals (41.64 g, 75% yield). 1H NMR (MeOD-d4, 300 MHz): δ 4.26 (q, J=7.1 Hz, 2H), 1.31 (t, J=7.1 Hz, 3H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
Cl[CH:2]([C:8]([C:10]([F:13])([F:12])[F:11])=O)[C:3]([O:5][CH2:6][CH3:7])=[O:4].[NH2:14][C:15]([NH2:17])=[S:16]>C(O)C>[CH2:6]([O:5][C:3]([C:2]1[S:16][C:15]([NH2:17])=[N:14][C:8]=1[C:10]([F:13])([F:12])[F:11])=[O:4])[CH3:7]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClC(C(=O)OCC)C(=O)C(F)(F)F
Name
Quantity
17.5 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h, at which time TLC
Duration
3 h
CUSTOM
Type
CUSTOM
Details
a complete reaction
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ether
WASH
Type
WASH
Details
The organic layer was successively washed with aqueous sodium bicarbonate, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting solid was recrystalized with ethyl acetate and hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=C(N=C(S1)N)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 41.64 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.